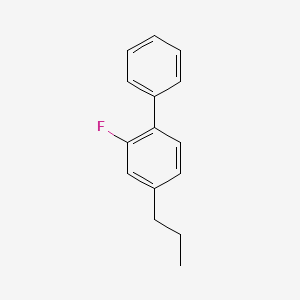

1,1'-Biphenyl, 2-fluoro-4-propyl-

Description

BenchChem offers high-quality 1,1'-Biphenyl, 2-fluoro-4-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2-fluoro-4-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-phenyl-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F/c1-2-6-12-9-10-14(15(16)11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEONZUXPIIMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408832 | |

| Record name | 1,1'-Biphenyl, 2-fluoro-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95379-43-4 | |

| Record name | 1,1'-Biphenyl, 2-fluoro-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Fluorinated Biphenyls in Advanced Chemical Systems

Fluorinated biphenyls represent a cornerstone in the development of advanced chemical systems, most notably in the technology of liquid crystal displays (LCDs). The introduction of fluorine atoms into the biphenyl (B1667301) core structure is a critical strategy for modulating the physicochemical properties of these materials. nih.gov Fluorination can significantly alter dielectric anisotropy, viscosity, optical anisotropy (birefringence), and thermal stability. nih.govntu.ac.uk These properties are paramount for the performance of liquid crystal mixtures used in various electro-optical applications.

The strategic placement of fluorine substituents allows for the fine-tuning of the molecule's dipole moment, which directly influences the dielectric anisotropy (Δε). google.com A high positive Δε is often desirable for devices like twisted nematic (TN) and in-plane switching (IPS) LCDs. Furthermore, lateral fluorine substitution, as seen in the 2-fluoro position, can lower melting points and suppress the formation of undesirable smectic phases, thereby broadening the useful nematic temperature range of the liquid crystal material. scispace.com The stability of the carbon-fluorine bond also imparts enhanced chemical and thermal stability to the final material, a crucial factor for the longevity and reliability of display devices. nih.govnih.gov

Scope and Significance of Research on 1,1 Biphenyl, 2 Fluoro 4 Propyl

While broad research focuses on the class of fluorinated biphenyls, the specific compound 1,1'-Biphenyl, 2-fluoro-4-propyl- is significant as a potential component in complex liquid crystal formulations. Its structure, featuring a lateral 2-fluoro substituent and a 4-propyl alkyl chain, suggests it is designed to optimize a specific set of properties within a mixture.

The synthesis of such molecules typically involves palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, which is a versatile method for forming the C-C bond between the two phenyl rings. nih.govnih.gov Precursors such as 4-bromo-2-fluoro-1,1'-biphenyl or 2-fluoro-4-propylphenol (B3057402) serve as key intermediates in these synthetic pathways. nih.govresearchgate.netbldpharm.com

Structural Elucidation and Nomenclature Conventions for 1,1 Biphenyl, 2 Fluoro 4 Propyl

Foundational Biphenyl Coupling Reactions Applied to Fluorinated Systems

The creation of the carbon-carbon bond linking the two phenyl rings in 1,1'-Biphenyl, 2-fluoro-4-propyl- can be accomplished using several powerful transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Suzuki–Miyaura Cross-Coupling Strategies for 1,1'-Biphenyl, 2-fluoro-4-propyl- Precursors

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-, this could involve the coupling of a 4-propylphenylboronic acid with a 1-halo-2-fluorobenzene or vice-versa.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biphenyls

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 |

| 2,3,4,5-Tetrafluoro-1-iodobenzene | 3,4,5-Trifluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 78 |

Ullmann Coupling and its Variants in Fluorobiphenyl Synthesis

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, traditionally involving the coupling of two aryl halide molecules in the presence of copper metal at high temperatures. wikipedia.org For the synthesis of unsymmetrical biphenyls like 1,1'-Biphenyl, 2-fluoro-4-propyl-, a modified Ullmann coupling, often referred to as an Ullmann-type reaction, would be employed, where two different aryl halides are coupled. wikipedia.org

The mechanism is thought to involve the formation of an organocopper intermediate. Modern variations of the Ullmann reaction often use palladium or nickel catalysts and can be performed under milder conditions. wikipedia.org For instance, the reaction of 4-bromo-1-ethyl-2-fluorobenzene (B1322592) on a copper surface has been studied to form the corresponding biphenyl derivative. google.com

Table 2: Ullmann Coupling for Fluorinated Biphenyl Synthesis

| Aryl Halide 1 | Aryl Halide 2 | Catalyst | Conditions | Product |

| 4-Bromo-1-ethyl-2-fluorobenzene | 4-Bromo-1-ethyl-2-fluorobenzene | Cu(111) surface | Annealing to 380 K | 4,4'-Diethyl-2,2'-difluorobiphenyl |

| 1-Iodo-2-nitrobenzene | 1-Iodo-2-nitrobenzene | Copper-bronze alloy | ~200 °C | 2,2'-Dinitrobiphenyl |

Negishi, Kumada, and Stille Coupling Approaches

Other prominent cross-coupling reactions for the synthesis of fluorinated biphenyls include the Negishi, Kumada, and Stille couplings.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net This method is known for its high functional group tolerance. A potential route to 1,1'-Biphenyl, 2-fluoro-4-propyl- could be the reaction of a 2-fluoro-4-propylphenylzinc halide with a phenyl halide, or a 4-propylphenylzinc halide with a 2-fluorophenyl halide. A patent describes the synthesis of 2-(2-fluoro-4-biphenyl)propionic acid using a Negishi-type reaction between 4-bromo-2-fluorobiphenyl (B126189) and a zinc reagent of ethyl 2-bromopropionate. wikipedia.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium. wikipedia.org For the target molecule, this could involve the reaction of 4-propylphenylmagnesium bromide with 1-bromo-2-fluorobenzene. google.com The reaction is often carried out in ethereal solvents like THF or diethyl ether. wikipedia.org

The Stille coupling employs an organotin compound (organostannane) reacting with an organohalide in the presence of a palladium catalyst. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. A possible synthetic route would be the coupling of a 2-fluoro-4-propylphenylstannane with a phenyl halide.

Table 3: Overview of Negishi, Kumada, and Stille Couplings for Biaryl Synthesis

| Coupling Reaction | Organometallic Reagent | Organohalide | Catalyst | Key Features |

| Negishi | Organozinc | Aryl/Vinyl Halide or Triflate | Pd or Ni complex | High functional group tolerance |

| Kumada | Grignard Reagent | Aryl/Vinyl Halide | Pd or Ni complex | Utilizes readily available Grignard reagents |

| Stille | Organostannane | Aryl/Vinyl Halide or Triflate | Pd complex | Stable organometallic reagents, but toxic |

Wurtz-Fittig Reactions for Aryl-Aryl Bond Formation

The Wurtz-Fittig reaction is an older method for forming aryl-alkyl bonds by reacting an aryl halide and an alkyl halide with sodium metal. A variation, the Fittig reaction, couples two aryl halides to form a biaryl. This reaction generally proceeds via a radical mechanism and often requires harsh conditions, leading to side products and limiting its modern synthetic utility for complex molecules like 1,1'-Biphenyl, 2-fluoro-4-propyl-.

Sonogashira Coupling for Ethynyl-Substituted Biphenyls as Precursors or Analogues

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. While not a direct route to 1,1'-Biphenyl, 2-fluoro-4-propyl-, it is a powerful method for synthesizing ethynyl-substituted biphenyls. These compounds can serve as valuable precursors or as analogues with interesting electronic and structural properties. For example, a 2-fluoro-4-ethynylbiphenyl could be synthesized and the alkyne moiety could then be further functionalized.

Functional Group Interconversions and Derivatization Pathways

An alternative strategy to direct coupling of a propyl-substituted ring is to first synthesize a functionalized 2-fluorobiphenyl (B19388) and then introduce the propyl group. A common and effective method for this is through Friedel-Crafts acylation followed by reduction.

For instance, 2-fluorobiphenyl can undergo a Friedel-Crafts acylation with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a propanoyl group onto the biphenyl scaffold. organic-chemistry.orgyoutube.com Due to the directing effects of the fluorine and phenyl groups, the acylation is expected to occur primarily at the para position of the unsubstituted ring, yielding 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)propan-1-one.

This ketone can then be reduced to the corresponding alkyl group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com These two-step sequences provide a reliable route to introduce the 4-propyl group onto the 2-fluorobiphenyl core.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

The synthesis of complex molecules like 1,1'-Biphenyl, 2-fluoro-4-propyl- often requires multi-step sequences where the order of reactions and the specific conditions are crucial for success.

1 Strategies for Regioselective Functionalization of 1,1'-Biphenyl, 2-fluoro-4-propyl-

Achieving regioselectivity in the functionalization of substituted biphenyls is a significant synthetic challenge. The directing effects of the existing substituents, in this case, the fluoro and propyl groups, will dictate the position of any new functional group.

In nucleophilic aromatic substitution reactions on polyfluorinated aromatic compounds, the position of substitution can be highly dependent on the nature of the nucleophile. For instance, in the reaction of a tetrafluorinated BOPYPY dye, the F2 atom is consistently substituted, except when a thiophenol group is already present at the α-position, in which case the F4 position is substituted due to stabilizing π-π stacking interactions. nih.gov This highlights the subtle interplay of electronic and steric effects, as well as intermolecular interactions, in determining regioselectivity. nih.gov

The reaction of (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolines with different nucleophiles also demonstrates nucleophile-dependent regioselectivity, leading to either ring-opening or nucleophilic addition. nih.gov These examples underscore the importance of carefully selecting reagents and conditions to control the outcome of a reaction on a complex, functionalized molecule.

2 Catalyst Systems and Ligand Effects in Cross-Coupling Reactions (e.g., Palladium Catalysts)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and are particularly well-suited for the synthesis of biphenyls. harvard.eduyoutube.com

The Suzuki reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. harvard.edu The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and turnover numbers.

Catalyst and Ligand Selection: The ligand plays a crucial role in the catalytic cycle by influencing the stability and reactivity of the palladium complex. Bulky, electron-rich phosphine (B1218219) ligands, such as t-BuBrettPhos, have been shown to be highly effective for the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols. nih.gov For the Suzuki coupling of aryl chlorides, which are generally less reactive than bromides, bulky ligands like 2-(di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (cataCXium® PtB) have proven to be effective. rsc.org

Reaction Conditions: The choice of solvent and base can also have a significant impact on the reaction outcome. Suzuki reactions can often be performed in aqueous or biphasic solvent systems. harvard.edu The presence of fluoride (B91410) ions can promote Suzuki-Miyaura reactions by facilitating the transmetalation step. thieme-connect.com

Recent advancements have also focused on the challenging activation of C-F bonds. Palladium-catalyzed cross-coupling reactions of perfluoro organic compounds have been developed, often requiring synergistic effects with additives like lithium iodide to promote the oxidative addition of the C-F bond to the palladium center. mdpi.commdpi.comrsc.org Nickel catalysts have also been employed for the Suzuki cross-coupling of alkyl fluorides. nih.gov

Below is a table summarizing various palladium-catalyzed cross-coupling reactions:

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Coupling Partners | Key Features |

| Suzuki-Miyaura | Organoboron compound + Organohalide | Mild conditions, high functional group tolerance, commercially available reagents. harvard.eduyoutube.com |

| Stille | Organotin compound + Organohalide | Tolerant of many functional groups, but tin reagents are toxic. |

| Hiyama | Organosilicon compound + Organohalide | Activated by fluoride ions, less toxic than organotin reagents. |

| Negishi | Organozinc compound + Organohalide | High reactivity, but organozinc reagents are moisture-sensitive. mdpi.com |

| Buchwald-Hartwig | Amine/Alcohol + Organohalide | Forms C-N or C-O bonds. nih.gov |

Solvent and Temperature Optimization in 1,1'-Biphenyl, 2-fluoro-4-propyl- Synthesis

The synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl- typically involves the palladium-catalyzed cross-coupling of an aryl halide, such as 1-bromo-2-fluoro-4-propylbenzene (B184621), with a phenylboronic acid derivative. The selection of an appropriate solvent system and the fine-tuning of the reaction temperature are critical for maximizing the reaction yield and minimizing the formation of byproducts.

Detailed Research Findings

Research into the synthesis of analogous fluorinated biphenyls has demonstrated the profound impact of solvent polarity and temperature on the Suzuki-Miyaura coupling reaction. For instance, studies on similar catalytic systems have explored a range of solvents, including mixtures of water with organic solvents like dioxane and dimethylformamide (DMF).

In a general study on Suzuki-Miyaura reactions for synthesizing fluorinated biphenyls, a mixture of water and dioxane was utilized as the solvent system, with the reaction proceeding at a temperature of 105 °C. This suggests that a biphasic solvent system can be effective, potentially aiding in the dissolution of both the organic and inorganic reaction components.

Another investigation into the synthesis of a derivative, [1-(2'-Fluoro-4-biphenylyl)-propylthio]-acetic acid methyl ester, employed dimethylformamide (DMF) as the solvent. This highlights the utility of polar aprotic solvents in facilitating such transformations.

Systematic studies on model Suzuki reactions have shown that temperature is a critical variable. In one such study, the optimal temperature for the coupling was found to be 80 °C. Lower temperatures resulted in significantly reduced yields, while higher temperatures did not necessarily lead to further improvement and could promote side reactions.

The following interactive data tables, compiled from findings on related Suzuki-Miyaura cross-coupling reactions, illustrate the typical effects of solvent and temperature on the yield of biphenyl products. While this data is not specific to the direct synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-, it provides valuable insights into the general trends observed in these types of reactions.

Table 1: Effect of Solvent on a Model Suzuki-Miyaura Coupling Reaction

| Solvent System (v/v) | Temperature (°C) | Yield (%) |

| Toluene | 80 | Low |

| Tetrahydrofuran (THF) | 80 | Moderate |

| Acetonitrile (B52724) (MeCN) | 80 | Low |

| Dimethylformamide (DMF) | 80 | High |

| 1,4-Dioxane/Water | 105 | High |

Table 2: Effect of Temperature on a Model Suzuki-Miyaura Coupling Reaction in DMF

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 | 24 | 20 |

| 50 | 12 | 62 |

| 70 | 8 | 77 |

| 80 | 6 | 95 |

| 100 | 6 | 94 |

These tables underscore the importance of empirical optimization for the synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-. The ideal solvent and temperature combination will depend on the specific substrates, catalyst system, and base employed. Generally, polar aprotic solvents or aqueous mixtures in conjunction with elevated temperatures (typically in the range of 80-110 °C) are favorable for achieving high yields in Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biphenyls. Further detailed screening of these parameters would be necessary to determine the optimal conditions for the specific synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis for Structural Confirmation and Stereochemistry

No published ¹H NMR data for 1,1'-Biphenyl, 2-fluoro-4-propyl- could be located.

Carbon (¹³C) NMR for Backbone and Substituent Assignment

No published ¹³C NMR data for 1,1'-Biphenyl, 2-fluoro-4-propyl- could be located.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

No published ¹⁹F NMR data for 1,1'-Biphenyl, 2-fluoro-4-propyl- could be located.

Multinuclear NMR Studies on Related Organometallic Derivatives (e.g., ¹¹⁹Sn NMR)

The search did not yield any information on multinuclear NMR studies of organometallic derivatives of 1,1'-Biphenyl, 2-fluoro-4-propyl-.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Functional Group Identification and Molecular Fingerprinting of 1,1'-Biphenyl, 2-fluoro-4-propyl-

No experimental Infrared (IR) or Raman spectra for 1,1'-Biphenyl, 2-fluoro-4-propyl- are available in the searched scientific databases. While the NIST Chemistry WebBook provides IR spectral data for the parent compound, 1,1'-Biphenyl, 2-fluoro-, this does not account for the structural and electronic effects of the 4-propyl substituent. nist.govnist.gov

Temperature-Dependent Vibrational Spectroscopy for Phase Transition Analysis in Related Liquid Crystalline Compounds

Temperature-dependent vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for investigating phase transitions in liquid crystalline compounds, such as analogues of 1,1'-Biphenyl, 2-fluoro-4-propyl-. By monitoring changes in the vibrational bands as a function of temperature, one can identify transitions between different liquid crystalline phases (e.g., nematic, smectic) and the isotropic liquid phase.

For instance, in studies of related liquid crystalline materials, specific vibrational modes associated with the biphenyl core, the fluoro-substituent, and the alkyl chain exhibit noticeable changes in frequency, intensity, and bandwidth at phase transition temperatures. These changes reflect alterations in the molecular ordering and intermolecular interactions. For example, the C-F stretching vibration and various C-H bending modes are sensitive to the local environment and can serve as probes for phase transitions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds like 1,1'-Biphenyl, 2-fluoro-4-propyl-.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For a derivative of flurbiprofen (B1673479), a compound with a 2-fluoro-[1,1'-biphenyl]-4-yl moiety, HRMS analysis using electrospray ionization (ESI) was used to unambiguously confirm its structure. mdpi.com This technique allows for the determination of the molecular formula with a high degree of confidence by matching the experimentally measured mass to the calculated exact mass. For 1,1'-Biphenyl, 2-fluoro-4-propyl-, HRMS would be the definitive method to confirm its molecular formula of C15H15F.

A study on a flurbiprofen derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, demonstrated the power of HRMS. The calculated m/z for the protonated molecule [C24H25FNO]+ was 262.1920, and the found value was 262.1918, resulting in a mass error of just -0.55 ppm, which confirms the molecular formula. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography coupled with mass spectrometry is a standard method for assessing the purity of volatile and thermally stable compounds like 1,1'-Biphenyl, 2-fluoro-4-propyl- and for analyzing their mixtures. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass spectra for each eluting component, enabling their identification.

In the analysis of polychlorinated biphenyls (PCBs), a class of compounds structurally related to fluorinated biphenyls, GC-MS is extensively used to separate and identify numerous congeners. nih.govscioninstruments.com For 1,1'-Biphenyl, 2-fluoro-4-propyl-, a GC-MS analysis would provide a chromatogram indicating the presence of any impurities, such as isomers or residual starting materials from its synthesis. The mass spectrum of the main peak would be expected to show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern. For instance, the analysis of wine for the presence of 2-methyl-4-propyl-1,3-oxathiane (B1203451) utilized a stable isotope dilution assay with headspace-solid-phase microextraction (HS-SPME) and GC-MS for quantification. nih.govresearchgate.net

Table 1: GC-MS Parameters for Analysis of Related Biphenyl Compounds

| Parameter | Value |

| Column | SCION-5MS, 30m x 0.25mm, 0.25µm |

| Injector Temperature | 250°C |

| Oven Program | 80°C (1 min hold), ramp to 300°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-500 |

This table presents typical GC-MS parameters that could be adapted for the analysis of 1,1'-Biphenyl, 2-fluoro-4-propyl-, based on methods for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry is particularly useful for the analysis of less volatile or thermally labile compounds and complex mixtures. chromatographyonline.com For fluorinated biphenyls and their analogues, which can be part of complex liquid crystal mixtures, LC-MS provides a powerful tool for separation and identification. chromatographyonline.comresearchgate.netnih.gov

LC-MS/MS, a tandem mass spectrometry technique, offers enhanced selectivity and sensitivity and is widely employed for the analysis of trace contaminants and metabolites, including hydroxylated polychlorinated biphenyls (OH-PCBs). nih.govnih.gov The development of LC-MS/MS methods for such compounds often involves careful optimization of mobile phase composition and mass spectrometric parameters to achieve the desired separation and detection limits. nih.gov For instance, in the analysis of OH-PCBs, a mobile phase of water and methanol (B129727) with 0.01% formic acid provided better separation than water and acetonitrile. nih.gov

The use of specialized HPLC columns, such as those with biphenyl stationary phases, can offer unique selectivity for aromatic compounds, including fluorinated biphenyls, that may not be achievable with standard C18 columns. restek.comchromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can offer insights into its electronic structure. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the molecule's chromophores.

For fluorinated biphenyls, the biphenyl system constitutes the primary chromophore. The substitution pattern, including the presence of the fluorine atom and the propyl group, influences the electronic structure and thus the UV-Vis spectrum. In a study of a derivative of flurbiprofen, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, the UV spectrum in methanol showed absorption maxima at 231 nm (ε = 20,000), 254 nm (ε = 16,900), and 348 nm (ε = 12,600). mdpi.com Another flurbiprofen derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, exhibited a λmax at 260 nm (ε = 60,800) in methanol. mdpi.com These values provide a reference for the expected absorption of 1,1'-Biphenyl, 2-fluoro-4-propyl-.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of 1,1'-Biphenyl, 2-fluoro-4-propyl- from reaction byproducts and for the assessment of its purity. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for this purpose.

The choice of stationary phase is critical for achieving good separation. For fluorinated aromatic compounds, fluorinated stationary phases or biphenyl phases can offer enhanced selectivity compared to traditional C18 columns. restek.comchromatographyonline.com For example, a method for the separation of 4-Bromo-2-fluoro-1,1'-biphenyl on a Newcrom R1 HPLC column has been developed, utilizing a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Such a method could be adapted for the purity assessment of 1,1'-Biphenyl, 2-fluoro-4-propyl-.

Table 2: HPLC Parameters for Separation of a Related Fluorinated Biphenyl

| Parameter | Value |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Detection | UV at 254 nm |

| Application | Purity assessment, preparative separation |

This table is based on the separation method for 4-Bromo-2-fluoro-1,1'-biphenyl and serves as a starting point for developing a method for 1,1'-Biphenyl, 2-fluoro-4-propyl-. sielc.com

Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of a reaction and for preliminary purity checks. For a synthesized derivative of flurbiprofen, TLC was used with a mobile phase of petroleum/diethyl ether (1/4) to determine the Rf value. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of non-volatile compounds like 1,1'-Biphenyl, 2-fluoro-4-propyl-. Reversed-phase HPLC is the most common mode employed for such analyses. chromatographyonline.comresearchgate.net

Fluorinated stationary phases have demonstrated unique selectivity for separating halogenated and aromatic compounds. chromatographyonline.comchromatographyonline.com These phases can offer alternative elution orders and enhanced separation for challenging mixtures compared to traditional C8 and C18 columns. chromatographyonline.com The retention of compounds on fluorinated phases is influenced by both the hydrophobicity of the analyte and its fluorine content; a higher degree of fluorination generally leads to stronger retention. silicycle.com For aromatic molecules, fluorinated phases have shown size and shape selectivity. chromatographyonline.comchromatographyonline.com

Pentafluorophenyl (PFP) phases, in particular, provide multiple interaction mechanisms beyond simple hydrophobic interactions, including dipole-dipole, ion-exchange, and π-π interactions, which can be advantageous for separating positional isomers of fluorinated compounds. silicycle.comwaters.com The unique electronic nature of the PFP ring leads to enhanced retention and selectivity for polarizable molecules, including those with aromatic rings and halogen substituents.

For a compound like 1,1'-Biphenyl, 2-fluoro-4-propyl-, a reversed-phase HPLC method would likely employ a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. The presence of the fluorine atom and the propyl group on the biphenyl backbone suggests that a stationary phase with alternative selectivity, such as a PFP or a biphenyl phase, could provide superior resolution compared to standard C18 columns. The development of a specific HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation from any impurities or related compounds.

Table 1: HPLC Column Selection for Fluorinated Biphenyls

| Stationary Phase | Primary Interaction Mechanisms | Potential Advantages for 1,1'-Biphenyl, 2-fluoro-4-propyl- |

| C18 (Octadecylsilane) | Hydrophobic | General purpose, widely available |

| Biphenyl | π-π, hydrophobic | Enhanced selectivity for aromatic compounds |

| PFP (Pentafluorophenyl) | π-π, dipole-dipole, hydrophobic, shape selectivity | Enhanced selectivity for halogenated and aromatic isomers silicycle.comwaters.com |

| Fluorinated Alkyl | Hydrophobic, fluorophilic | Alternative selectivity for fluorinated analytes chromatographyonline.comchromatographyonline.com |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including halogenated biphenyls. interchim.frcromlab-instruments.es For the analysis of 1,1'-Biphenyl, 2-fluoro-4-propyl-, a high-temperature capillary column with a low-polarity stationary phase would be appropriate.

The selection of the stationary phase is critical for achieving good chromatographic resolution. A common choice for the analysis of polychlorinated biphenyls (PCBs), which are structurally related to the target compound, is a poly(5%-phenyl-methyl)siloxane stationary phase. interchim.frcromlab-instruments.esnih.gov This type of phase provides selectivity based on the boiling point and the polarity of the analytes.

Table 2: GC Parameters for Analysis of Related Biphenyl Compounds

| Analyte | Stationary Phase | Retention Index (I) | Reference |

| 1,1'-Biphenyl, 2-fluoro- | PB-1 (polydimethylsiloxane) | 1346 | Andersson and Weis, 1994 |

This data is for an analogue and serves as an estimate.

Mössbauer Spectroscopy for Specific Elemental Environments (e.g., Tin in Organotin Derivatives)

Mössbauer spectroscopy is a highly specific technique used to probe the local chemical environment of certain atomic nuclei, most notably tin-119 (¹¹⁹Sn). While not directly applicable to 1,1'-Biphenyl, 2-fluoro-4-propyl- itself, it is an invaluable tool for characterizing its potential organotin derivatives. If 1,1'-Biphenyl, 2-fluoro-4-propyl- were used as a ligand in an organotin complex, ¹¹⁹Sn Mössbauer spectroscopy could provide detailed information about the oxidation state, coordination number, and geometry of the tin atom. chempedia.inforsc.org

The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the tin nucleus and can thus distinguish between different oxidation states of tin (e.g., Sn(II) and Sn(IV)). researchgate.net

Quadrupole Splitting (Δ): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field at the tin nucleus. Its magnitude provides information about the symmetry of the coordination environment around the tin atom. For example, in organotin(IV) compounds, the value of Δ can often distinguish between tetrahedral, trigonal bipyramidal, and octahedral geometries. rsc.org

For instance, in a hypothetical diorganotin(IV) derivative, [R₂Sn(2-fluoro-4-propyl-biphenyl)₂], the magnitude of the quadrupole splitting would indicate the geometry around the tin center. A large quadrupole splitting value (typically > 2.0 mm/s) for a diorganotin(IV) compound is indicative of a trans-octahedral geometry, whereas smaller values are associated with cis-configurations. Similarly, for triorganotin(IV) carboxylates, the Δ value can differentiate between polymeric trigonal bipyramidal structures and monomeric tetrahedral or trigonal bipyramidal structures. tandfonline.com

Table 3: Representative ¹¹⁹Sn Mössbauer Parameters for Organotin(IV) Compounds

| Compound Type | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (Δ) (mm/s) | Inferred Geometry at Tin |

| Tetrahedral R₄Sn | 1.20 - 1.35 | 0 | Tetrahedral |

| Trigonal bipyramidal R₃SnX | 1.20 - 1.60 | 2.50 - 4.00 | Trigonal bipyramidal |

| Octahedral R₂SnX₂ | 1.20 - 1.60 | 2.00 - 4.00 | Octahedral |

Note: Values are relative to CaSnO₃ and are general ranges. The specific values for a derivative of 1,1'-Biphenyl, 2-fluoro-4-propyl- would depend on the full structure of the complex.

Theoretical and Computational Chemistry Studies of 1,1 Biphenyl, 2 Fluoro 4 Propyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods are pivotal in providing a detailed picture of molecular systems.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. For biphenyl (B1667301) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine the most stable conformation. scivisionpub.com

The key structural feature of biphenyl systems is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric hindrance between the ortho substituents. In the case of 2-fluorobiphenyl (B19388), the fluorine atom at the ortho position influences this angle. The balance of these forces results in a non-planar (twisted) ground state geometry. uva.es Computational studies on 2-fluorobiphenyl have determined this torsional angle to be approximately 49-54°, depending on the computational method and whether the calculation is performed in the gas phase or simulates a condensed phase. uva.es

The optimized geometry from DFT calculations serves as the foundation for further analysis of the electronic structure, including the distribution of electron density and the nature of chemical bonds. For instance, in halogenated biphenyls, the carbon atoms generally exhibit a negative charge, while the hydrogen atoms are positively charged. The charge on the halogen atom can vary, with fluorine typically being negative. scivisionpub.com

Table 1: Comparison of Experimental and Theoretical Structural Parameters for 2-fluorobiphenyl

| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

| Dihedral Angle (°) | ~54.1 | ~49 |

Note: Data is for the analogous compound 2-fluorobiphenyl and is presented for comparative purposes. uva.es

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though they are computationally more demanding than DFT.

Prediction of Molecular Properties

Computational methods are invaluable for predicting a wide range of molecular properties that govern the physical and chemical behavior of a substance.

Dipole Moment and Polarizability Analysis

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both the dipole moment and polarizability are crucial for understanding intermolecular interactions. Theoretical calculations can provide detailed information on the polarizability tensor, offering insights into the anisotropic nature of the molecule's response to an electric field.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. evitachem.com

For halogenated biphenyls, the HOMO and LUMO are typically π-type orbitals distributed over the biphenyl rings. The presence of substituents like fluorine and propyl groups will influence the energies and distributions of these orbitals. Molecular electrostatic potential (MEP) maps, which can be generated from computational data, visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. In halogenated biphenyls, the regions around the halogen atoms are often electron-rich, indicating sites susceptible to electrophilic attack. scivisionpub.com

Table 2: Calculated Quantum Chemical Descriptors for a Halogenated Biphenyl Analog

| Descriptor | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 4.2140 |

Note: The HOMO-LUMO gap value is for a similar compound, 2-Fluorobiphenyl, and is presented to illustrate the typical magnitude for such molecules. evitachem.com The specific HOMO and LUMO energies for 1,1'-Biphenyl, 2-fluoro-4-propyl- would require dedicated calculations.

Thermochemical Parameters and Energetics (e.g., Activation Energies)

Computational chemistry can be used to predict various thermochemical parameters, such as the enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for understanding the thermodynamics of reactions involving the compound.

A key energetic parameter for biphenyl derivatives is the activation energy for rotation around the central C-C bond, which corresponds to the torsional energy barrier. This barrier dictates the rate of interconversion between different rotational isomers (atropisomers). Computational studies on 2-fluorobiphenyl have investigated these barriers. The energy profile for rotation shows maxima at planar (0°) and perpendicular (90°) conformations, with the twisted conformation being the energy minimum. dur.ac.uk For 2-hydroxy- and 2-fluorobiphenyl, these rotational barriers have been found to be small but measurable. bris.ac.uk DFT calculations have been shown to be effective in estimating these thermochemical properties, with methods like B3LYP providing results that are often in good agreement with experimental values. acs.org

Topological Polar Surface Area (TPSA) and LogP Analysis (for related compounds)

The Topological Polar Surface Area (TPSA) is a descriptor used in medicinal chemistry to estimate the drug transport properties of molecules. It is calculated as the sum of the surfaces of polar atoms, mainly oxygen and nitrogen, including their attached hydrogens. wikipedia.orgnih.gov Molecules with lower TPSA values (e.g., less than 90 Ų) are more likely to permeate biological membranes, including the blood-brain barrier. wikipedia.org

A comparison with related biphenyl compounds highlights these characteristics.

| Compound | Molecular Formula | TPSA (Ų) | Calculated LogP |

|---|---|---|---|

| 1,1'-Biphenyl, 2-fluoro-4-propyl- | C15H15F | 0.00 | ~5.2 (Estimated) |

| 2-Fluorobiphenyl | C12H9F | 0.00 | ~3.8 (Estimated) |

| 4-Fluorobiphenyl | C12H9F | 0.00 | ~3.8 (Estimated) |

| Flurbiprofen (B1673479) | C15H13FO2 | 37.30 | ~3.9 (Estimated) |

Hydrogen Bond Acceptor/Donor Counts and Rotatable Bonds (for related compounds)

Molecular properties such as hydrogen bond capabilities and conformational flexibility are critical for understanding potential interactions. These are often estimated by counting hydrogen bond donors, acceptors, and the number of rotatable bonds.

For 1,1'-Biphenyl, 2-fluoro-4-propyl-, the key features are:

Hydrogen Bond Donors: There are no hydrogen atoms attached to electronegative atoms like oxygen or nitrogen, so the count is 0.

Hydrogen Bond Acceptors: The fluorine atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. The count is 1.

These properties are summarized in the table below.

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|

| 1,1'-Biphenyl, 2-fluoro-4-propyl- | 0 | 1 | 2 |

| 2-Fluorobiphenyl | 0 | 1 | 1 |

| Flurbiprofen | 1 (from carboxylic acid) | 2 (from oxygens) | 3 |

Simulation of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, offering insights that complement experimental findings. cardiff.ac.uk

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the molecular vibrations of a compound. cardiff.ac.uk Simulating these spectra using methods like Density Functional Theory (DFT) can aid in the assignment of experimental spectral bands. For 1,1'-Biphenyl, 2-fluoro-4-propyl-, computational analysis would predict characteristic vibrational modes.

Key predicted vibrational frequencies would include:

C-H Stretching (Aromatic): Expected in the 3100-3000 cm⁻¹ region.

C-H Stretching (Aliphatic): From the propyl group, expected in the 2960-2850 cm⁻¹ region.

C=C Stretching (Aromatic): Multiple bands expected in the 1600-1450 cm⁻¹ region, characteristic of the biphenyl core.

C-F Stretching: A strong absorption band typically expected in the 1250-1000 cm⁻¹ region.

Ring Torsional Modes: Low-frequency vibrations corresponding to the twisting of the two phenyl rings against each other.

Accurate computational databases of reference spectra can significantly aid in the interpretation of measured IR and Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational models can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy, providing valuable confirmation of structural assignments. liverpool.ac.uk For 1,1'-Biphenyl, 2-fluoro-4-propyl-, predictions would be based on the effects of the electron-withdrawing fluorine atom, the alkyl group, and the magnetic anisotropy from the aromatic rings.

¹H NMR: Protons on the fluorinated ring would show complex splitting patterns due to both H-H and H-F coupling. Aromatic protons ortho to the fluorine atom would be shifted downfield compared to those in unsubstituted biphenyl. The propyl group would exhibit characteristic aliphatic signals, with the benzylic CH₂ protons appearing further downfield than the other CH₂ and CH₃ groups.

¹³C NMR: The carbon atom bonded to fluorine (C-F) would exhibit a large ¹JCF coupling constant and a significant downfield shift. The presence of the ortho-fluorine substituent would also influence the chemical shifts of the carbons in the adjacent phenyl ring.

Available data for related compounds, such as 4-fluoro-1,1'-biphenyl and derivatives of flurbiprofen, serve as a basis for validating these predictive models. chemicalbook.commdpi.com

Molecular Dynamics Simulations for Conformational Studies and Relaxation Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into conformational dynamics and flexibility. nih.gov For a flexible molecule like 1,1'-Biphenyl, 2-fluoro-4-propyl-, MD is an ideal tool to explore its conformational landscape.

The primary focus of MD simulations for this compound would be the torsional dynamics about the C-C single bond connecting the two phenyl rings. The presence of the 2-fluoro substituent introduces steric hindrance that influences the preferred dihedral angle between the rings, preventing them from being coplanar. Simulations can map the potential energy surface of this rotation, identifying low-energy conformations and the barriers between them. Furthermore, MD can reveal the relaxation dynamics of the propyl chain and how its motion is coupled to the larger-scale movements of the biphenyl core. These simulations are crucial for understanding how the molecule's shape fluctuates in different environments. researcher.life

Analysis of Intra- and Intermolecular Interactions

The structure and behavior of 1,1'-Biphenyl, 2-fluoro-4-propyl- are governed by a network of non-covalent interactions.

Intramolecular Interactions: The most significant intramolecular interaction is the steric repulsion between the ortho-fluorine atom on one ring and the ortho-hydrogen atom on the adjacent ring. This repulsion dictates the equilibrium torsional angle between the phenyl rings, forcing them into a twisted conformation.

Hydrogen Bonding Networks

While conventional hydrogen bonds (e.g., O-H···O, N-H···O) are absent in 1,1'-Biphenyl, 2-fluoro-4-propyl-, the presence of the highly electronegative fluorine atom allows for the formation of weak hydrogen bonds. nih.gov The fluorine atom can act as a hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules that possess a partial positive charge (C-H···F). In the context of 1,1'-Biphenyl, 2-fluoro-4-propyl-, potential hydrogen bond donors include the C-H bonds of the propyl group and the aromatic C-H bonds of the biphenyl rings.

A statistical analysis of crystal structures from the Protein Data Bank (PDB) has revealed that fluorine is a weak hydrogen bond acceptor for all types of donors. nih.gov However, these interactions are frequently observed, suggesting they play a role in the fine-tuning of molecular recognition and packing, especially when stronger hydrogen bond donors and acceptors are absent. researchgate.net In the solid state of 1,1'-Biphenyl, 2-fluoro-4-propyl-, it is conceivable that a network of these weak hydrogen bonds contributes to the stability of the crystal packing.

Table 1: Representative Interaction Energies of Weak Hydrogen Bonds

| Interaction Type | Typical Interaction Energy (kcal/mol) |

| C-H···O=C | -1.5 to -4.0 |

| C-H···π | -1.0 to -3.0 |

| C-H···F-C | -0.5 to -2.5 |

Note: The data in this table is based on computational studies of various organic molecules and is provided for illustrative purposes. The actual interaction energies for 1,1'-Biphenyl, 2-fluoro-4-propyl- may vary. researchgate.net

π-π Stacking Interactions

Biphenyl and its derivatives are well-known to engage in π-π stacking interactions, which are a crucial driving force for the self-assembly of aromatic molecules. nih.gov These interactions arise from a combination of electrostatic, dispersion, and exchange-repulsion forces. The substitution pattern on the biphenyl rings can significantly modulate the strength and geometry of these interactions. rsc.org

In 1,1'-Biphenyl, 2-fluoro-4-propyl-, the electron-withdrawing fluorine atom and the electron-donating propyl group have opposing effects on the electron density of the aromatic rings. The fluorine atom reduces the π-electron density, while the propyl group increases it. This electronic perturbation can influence the preferred stacking arrangement. For instance, phenyl-perfluorophenyl interactions are a classic example of how electrostatic reinforcement can enhance π-π stacking. nih.gov

Computational studies on substituted benzene (B151609) dimers have shown that substituents can have a marked effect on the potential energy surfaces of π-π interactions. rsc.org The presence of fluorine has been observed to sometimes disrupt π-π stacking in halobenzene crystal structures, leading to more offset or edge-to-face arrangements rather than perfectly stacked conformations. rsc.org The interplay between the fluoro and propyl substituents in 1,1'-Biphenyl, 2-fluoro-4-propyl- would likely lead to complex potential energy landscapes with multiple minima corresponding to different stacking geometries, such as parallel-displaced or T-shaped arrangements. The bulky nature of the propyl group may also introduce steric hindrance that influences the possible stacking configurations.

Table 2: Calculated Interaction Energies for Substituted Benzene Dimers (Parallel-Displaced Geometry)

| Dimer | Interaction Energy (kcal/mol) |

| Benzene - Benzene | -2.7 |

| Benzene - Toluene | -2.8 |

| Benzene - Fluorobenzene | -2.5 |

Note: This table presents theoretical data for representative substituted benzene dimers to illustrate the effect of substituents on π-π stacking energies. The values are for a specific parallel-displaced geometry and are not directly transferable to 1,1'-Biphenyl, 2-fluoro-4-propyl-.

Halogen Bonding and Fluorine Effects

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govnih.gov This is attributed to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the axis of the covalent bond. acs.orgarxiv.org The strength of the σ-hole generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.

For fluorine, the most electronegative element, the σ-hole is typically very small or even negative, leading to the general belief that fluorine does not participate in conventional halogen bonding. nih.govarxiv.org However, some studies suggest that even in the absence of a positive σ-hole, attractive interactions involving fluorine can occur due to a combination of dispersion forces and the anisotropic distribution of negative electrostatic potential around the fluorine atom. nih.govacs.org

Reaction Mechanisms and Reactivity of 1,1 Biphenyl, 2 Fluoro 4 Propyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) on the 1,1'-Biphenyl, 2-fluoro-4-propyl- core is complex due to the presence of multiple directing groups. The outcome of such reactions depends on the nature of the electrophile and the reaction conditions.

The substituents on the first phenyl ring are a fluorine atom at the 2-position and a propyl group at the 4-position.

The fluoro group is an ortho, para-director, but it is deactivating due to its strong inductive electron-withdrawing effect.

The propyl group is an ortho, para-director and is activating due to its electron-donating inductive and hyperconjugation effects.

The phenyl group substituent on the second ring is also an ortho, para-director and is activating.

On the fluorinated ring, the directing effects of the fluoro and propyl groups are synergistic, both directing incoming electrophiles to the 5-position. The 3-position is also activated by the propyl group, but sterically hindered by the adjacent fluoro group.

On the unsubstituted phenyl ring, substitution will be directed to the ortho (2'- and 6'-) and para (4'-) positions. The para position is generally favored due to less steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) |

|---|---|

| Nitration (HNO₃/H₂SO₄) | 5-Nitro-2-fluoro-4-propyl-1,1'-biphenyl and 4'-Nitro-2-fluoro-4-propyl-1,1'-biphenyl |

| Halogenation (Br₂/FeBr₃) | 5-Bromo-2-fluoro-4-propyl-1,1'-biphenyl and 4'-Bromo-2-fluoro-4-propyl-1,1'-biphenyl |

Oxidation Pathways and Stability under Oxidative Conditions

The 1,1'-Biphenyl, 2-fluoro-4-propyl- molecule has two main sites susceptible to oxidation: the propyl group and the aromatic rings.

The propyl group is the more likely site of initial oxidation, particularly at the benzylic position (the carbon atom attached to the aromatic ring). Mild oxidizing agents could convert the benzylic carbon to an alcohol, while stronger oxidizing agents could lead to a ketone or further to a carboxylic acid, forming 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, a well-known anti-inflammatory drug, Flurbiprofen (B1673479).

The biphenyl core itself is relatively stable to oxidation due to its aromaticity. Simple aromatic halogenated compounds are generally unreactive towards strong oxidizing agents. chemicalbook.com However, under harsh oxidative conditions, degradation of the aromatic system can occur. The presence of the electron-donating propyl group may slightly increase the susceptibility of that ring to oxidative degradation compared to the unsubstituted ring.

Reduction Reactions and Product Profiles

Reduction of 1,1'-Biphenyl, 2-fluoro-4-propyl- would primarily target the aromatic rings. Simple aromatic halogenated organic compounds are typically very unreactive. chemicalbook.comnih.gov

Catalytic hydrogenation of the biphenyl system is possible but generally requires high pressures and temperatures, along with an active catalyst such as rhodium on carbon or platinum oxide. The reaction would proceed in a stepwise manner, first reducing one ring and then the other to form a mixture of cyclohexylcyclohexane products.

The C-F bond is generally stable to catalytic hydrogenation and would likely remain intact under conditions that reduce the aromatic rings.

Free Radical Reactions Involving the Biphenyl Moiety

Free radical reactions are initiated by the formation of highly reactive species with unpaired electrons. wikipedia.org In 1,1'-Biphenyl, 2-fluoro-4-propyl-, the most susceptible site for free radical attack is the propyl group . The benzylic hydrogens on the carbon adjacent to the aromatic ring are particularly prone to abstraction by radicals due to the resonance stabilization of the resulting benzylic radical.

Once formed, this benzylic radical can undergo several reactions, including:

Coupling: Two radicals can combine to form a dimer.

Reaction with oxygen: In the presence of oxygen, the radical can form a peroxy radical, leading to the formation of hydroperoxides and subsequently alcohols or ketones. This process is relevant in autoxidation.

Halogenation: Free-radical halogenation, for example with N-bromosuccinimide (NBS), would selectively introduce a halogen at the benzylic position.

These reactions are typically initiated by heat or UV light in the presence of a radical initiator like AIBN or benzoyl peroxide. kaist.ac.kr

Mechanistic Studies of Catalyzed Reactions (e.g., Palladium-Catalyzed Coupling)

The synthesis of 1,1'-Biphenyl, 2-fluoro-4-propyl- and its derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net These reactions are fundamental for the formation of the biphenyl C-C bond.

A plausible synthetic route would involve the coupling of a substituted arylboronic acid with an aryl halide. For instance, the coupling of phenylboronic acid with a 2-fluoro-4-propyl-halobenzene derivative.

The catalytic cycle for a Suzuki reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-2-fluorobiphenyl) to form a Pd(II) complex.

Transmetalation: The organoboron compound (e.g., phenylboronic acid) transfers its organic group to the palladium complex, displacing the halide. This step is typically base-assisted.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these reactions can be finely tuned by the choice of palladium catalyst, ligands, base, and solvent. uni.lu Palladium-catalyzed benzannulation reactions also provide an efficient route to fluorinated benzene (B151609) derivatives. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,1'-Biphenyl, 2-fluoro-4-propyl- |

| 5-Nitro-2-fluoro-4-propyl-1,1'-biphenyl |

| 4'-Nitro-2-fluoro-4-propyl-1,1'-biphenyl |

| 5-Bromo-2-fluoro-4-propyl-1,1'-biphenyl |

| 4'-Bromo-2-fluoro-4-propyl-1,1'-biphenyl |

| 4'-Acyl-2-fluoro-4-propyl-1,1'-biphenyl |

| 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid |

| Flurbiprofen |

| 4-bromo-2-fluorobiphenyl (B126189) |

| Phenylboronic acid |

| AIBN (Azobisisobutyronitrile) |

| Benzoyl peroxide |

| N-bromosuccinimide (NBS) |

| Rhodium |

Advanced Derivatization and Functionalization of 1,1 Biphenyl, 2 Fluoro 4 Propyl

Synthesis of Analogues with Varied Propyl Chain Lengths and Branching

The synthesis of analogues of 1,1'-Biphenyl, 2-fluoro-4-propyl- with different alkyl chain lengths and branching patterns is primarily achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly effective method, allowing for the formation of the C-C bond between the two phenyl rings with high efficiency and tolerance for various functional groups. rsc.org

The general strategy involves the reaction of an appropriately substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. To generate analogues with varied alkyl chains at the 4-position, one can either vary the alkyl group on the boronic acid or on the aryl halide. For instance, a series of 4-alkyl-2-fluorobromobenzenes can be coupled with phenylboronic acid to yield the desired 4-alkyl-2-fluoro-1,1'-biphenyls.

| Reactant 1 (Aryl Halide) | Reactant 2 (Boronic Acid) | Catalyst/Base | Product |

| 1-Bromo-2-fluoro-4-ethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1,1'-Biphenyl, 2-fluoro-4-ethyl- |

| 1-Bromo-2-fluoro-4-butylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1,1'-Biphenyl, 2-fluoro-4-butyl- |

| 1-Bromo-2-fluoro-4-isopropylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1,1'-Biphenyl, 2-fluoro-4-isopropyl- |

| 1-Bromo-2-fluorobenzene | 4-Pentylphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1,1'-Biphenyl, 2-fluoro-4-pentyl- |

The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields for different substrates. For example, the use of bulky phosphine (B1218219) ligands like SPhos or XPhos can be advantageous in some cases. rsc.org The variation of the alkyl chain length and branching can influence the physical properties of the resulting compounds, such as their solubility and liquid crystalline behavior. researchgate.net

Introduction of Additional Halogen Substituents on the Biphenyl (B1667301) Rings

The introduction of additional halogen atoms onto the biphenyl scaffold of 1,1'-Biphenyl, 2-fluoro-4-propyl- can be accomplished through several synthetic routes, primarily electrophilic aromatic halogenation or by using pre-halogenated starting materials in cross-coupling reactions. The position of the incoming halogen is directed by the existing substituents on the biphenyl rings.

Electrophilic Aromatic Halogenation:

Direct halogenation of 1,1'-Biphenyl, 2-fluoro-4-propyl- with reagents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can introduce halogen atoms onto the aromatic rings. wikipedia.orgmt.com The existing 2-fluoro and 4-propyl groups on one ring are ortho-, para-directing, as is the phenyl group on the other ring. This directs the substitution to specific positions. For instance, bromination is expected to occur at the positions ortho and para to the activating propyl group and the other phenyl ring. Selective bromination can also be achieved using reagents like bromine monochloride (BrCl). google.com

For iodination, stronger activating conditions might be necessary, such as using a mixture of iodine and an oxidizing agent like nitric acid or periodic acid (HIO₄) to generate a more potent electrophilic iodine species. acs.orgbyjus.com

| Substrate | Reagent | Catalyst/Conditions | Major Product(s) |

| 1,1'-Biphenyl, 2-fluoro-4-propyl- | Br₂ | FeBr₃ | Bromo-1,1'-biphenyl, 2-fluoro-4-propyl- |

| 1,1'-Biphenyl, 2-fluoro-4-propyl- | Cl₂ | AlCl₃ | Chloro-1,1'-biphenyl, 2-fluoro-4-propyl- |

| 1,1'-Biphenyl, 2-fluoro-4-propyl- | I₂ / HIO₄ | H₂SO₄ | Iodo-1,1'-biphenyl, 2-fluoro-4-propyl- |

Using Halogenated Precursors:

An alternative strategy involves the use of di- or polyhalogenated benzene (B151609) derivatives in the initial cross-coupling reaction. For example, coupling 1-bromo-2-fluoro-4-propylbenzene (B184621) with a di-brominated phenylboronic acid can yield a tri-halogenated biphenyl derivative in a single step. This approach offers better control over the regiochemistry of the halogenation. The synthesis of polyhalogenated biphenyls is a known strategy for creating molecules with specific electronic properties. nih.gov

Strategies for Multi-Functionalized Biphenyls and Terphenyls

The 1,1'-Biphenyl, 2-fluoro-4-propyl- scaffold can be further elaborated to create multi-functionalized biphenyls and extended terphenyl systems. These modifications are crucial for tailoring the molecule's properties for applications in materials science and medicinal chemistry. acs.orgnih.gov

Introduction of Functional Groups:

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the biphenyl rings. For example, nitration (using HNO₃/H₂SO₄) can introduce a nitro group, which can subsequently be reduced to an amino group. Friedel-Crafts acylation can introduce keto functionalities. These functional groups can then serve as handles for further synthetic transformations. rsc.org

Synthesis of Terphenyls:

Terphenyl derivatives can be synthesized by extending the biphenyl system through another cross-coupling reaction. For instance, a bromo-substituted 1,1'-Biphenyl, 2-fluoro-4-propyl- can be coupled with a phenylboronic acid to yield a terphenyl. Alternatively, a dihalobenzene can be coupled with two equivalents of a substituted phenylboronic acid. The synthesis of multi-substituted terphenyls is of interest for the development of liquid crystals and other advanced materials. researchgate.net

| Biphenyl Derivative | Coupling Partner | Reaction Type | Product |

| Bromo-1,1'-biphenyl, 2-fluoro-4-propyl- | Phenylboronic acid | Suzuki Coupling | Fluoro-propyl-terphenyl |

| 1,4-Dibromobenzene | 2-Fluoro-4-propylphenylboronic acid | Suzuki Coupling | 2',5'-Bis(2-fluoro-4-propylphenyl)-1,1'-biphenyl |

Development of Novel Heterocyclic Derivatives Incorporating the Biphenyl Core

The biphenyl core of 1,1'-Biphenyl, 2-fluoro-4-propyl- can be incorporated into larger heterocyclic systems, leading to novel compounds with potentially interesting biological activities or material properties. A common strategy involves the functionalization of the biphenyl unit with a reactive group that can then be used to construct the heterocyclic ring.

A key intermediate for this purpose is 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid, a close derivative of the title compound. This carboxylic acid can be activated and reacted with various binucleophiles to form a range of heterocycles. For example, reaction with hydrazine (B178648) hydrate (B1144303) followed by treatment with appropriate reagents can yield 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.gov

| Biphenyl Starting Material | Reagents | Heterocyclic Product |

| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propionic acid | 1. SOCl₂ 2. Hydrazine hydrate | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide |

| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Carbon disulfide, KOH | 5-(1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1,3,4-oxadiazole-2-thiol |

| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Phenyl isothiocyanate | N-Phenyl-2-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)hydrazine-1-carbothioamide |

| N-Phenyl-2-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)hydrazine-1-carbothioamide | NaOH | 4-Phenyl-5-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Furthermore, amide coupling reactions of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid with various amines can lead to the formation of functionalized amide derivatives, which themselves can be considered simple heterocyclic precursors.

Applications of 1,1 Biphenyl, 2 Fluoro 4 Propyl in Materials Science

Liquid Crystal Materials (LCMs)

The primary application of 1,1'-Biphenyl, 2-fluoro-4-propyl- lies within the realm of liquid crystal materials (LCMs). Its molecular architecture is intentionally designed to induce and stabilize liquid crystalline phases, which are essential for the operation of various electro-optical devices.

Role of Fluorine Substitution in Mesogenic Properties

The introduction of a fluorine atom at the 2-position of the biphenyl (B1667301) core is a critical molecular design strategy. Fluorine's high electronegativity and relatively small size compared to other halogens allow it to significantly influence the electronic and physical properties of the molecule without causing excessive steric hindrance. This lateral fluorine substitution can lower the melting point of the material and suppress the formation of more ordered smectic phases, thereby broadening the operational temperature range of the desirable nematic phase. icmab.es Furthermore, the C-F bond introduces a strong dipole moment perpendicular to the long axis of the molecule, which is a key factor in tuning the dielectric anisotropy of the liquid crystal mixture. In some instances, fluorination has been shown to enhance the thermal stability of the resulting materials.

Structure-Property Relationships in Fluorinated Biphenyl-based Liquid Crystals

Self-Assembly Behavior and Phase Transitions (e.g., Smectic, Nematic)

The self-assembly of 1,1'-Biphenyl, 2-fluoro-4-propyl- into ordered yet fluid phases is a hallmark of its liquid crystalline nature. Driven by a combination of attractive and repulsive intermolecular forces, these molecules align to form mesophases. Given its structure with a short alkyl chain, this compound is expected to predominantly exhibit a nematic phase, where the molecules have long-range orientational order but no positional order. The presence of the lateral fluorine atom generally disfavors the formation of the more ordered smectic phases, where molecules are arranged in layers. icmab.es

The transition from the crystalline solid to the liquid crystal phase (melting point) and from the liquid crystal phase to the isotropic liquid (clearing point) are critical parameters. While precise transition temperatures for this specific compound are not detailed in the available literature, studies on analogous fluorinated terphenyls provide insight into the expected behavior. The following table, based on data for related compounds, illustrates how molecular changes can affect phase transitions.

Table 1: Illustrative Phase Transition Temperatures of a Related Fluorinated Terphenyl Compound (3F5T3) This data is for 2,3,2′-trifluoro-4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl and serves to illustrate the types of phase transitions observed in similar fluorinated liquid crystals.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ mol⁻¹) | Entropy Change (ΔS) (J mol⁻¹ K⁻¹) |

| Isotropic to Nematic (Iso-N) | 83 | 0.8 | 2.2 |

| Nematic to Crystal (N-Cr4) | -41 | 2.4 | 10.5 |

| Crystal to Nematic (Cr1-N) | 40 | 20.8 | 66.4 |

| Nematic to Isotropic (N-Iso) | 116 | - | - |

| Data sourced from a study on fluorinated terphenyls. nih.gov |

Organic Electronic Materials (Potential Applications)

Beyond its established role in liquid crystal displays, the molecular structure of 1,1'-Biphenyl, 2-fluoro-4-propyl- suggests its potential for use in the broader field of organic electronic materials.

Charge Transport and Electronic Properties in Solid State Materials

In the context of organic electronics, particularly in devices like organic field-effect transistors (OFETs), the ability of a material to efficiently transport charge is paramount. The performance of such devices is often characterized by the charge carrier mobility. The introduction of fluorine atoms into organic semiconductors can significantly influence their electronic properties and solid-state packing, which in turn affects charge transport. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the environmental stability of the material and facilitate charge injection from electrodes.

While direct studies on the charge transport properties of 1,1'-Biphenyl, 2-fluoro-4-propyl- are not available, research on other fluorinated organic materials provides valuable insights. For example, the use of fluorinated polymers in blends for OFETs has been shown to enhance device stability without significantly compromising mobility. icmab.es The rigid biphenyl core of 1,1'-Biphenyl, 2-fluoro-4-propyl- provides a good scaffold for π-orbital overlap, which is essential for charge hopping between molecules in the solid state. The specific arrangement of molecules in the crystalline or thin-film state would ultimately determine its charge transport characteristics. The development of new organic semiconductors with high charge carrier mobility is a key area of research for advancing organic electronics. nih.gov

Thermal Stability and Degradation in Material Applications

The thermal stability of 1,1'-Biphenyl, 2-fluoro-4-propyl- is a critical parameter for its application in materials science, particularly in devices that may operate at elevated temperatures, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The molecular structure, featuring a biphenyl core, a fluoro substituent, and a propyl group, dictates its behavior under thermal stress.

The inherent thermal stability of the biphenyl structure is significant. Studies on the thermal decomposition of unsubstituted biphenyl have shown that it requires high temperatures, in the range of 400 to 460 °C, to induce pyrolysis. The primary decomposition products include hydrogen, benzene (B151609), and triphenyls, with the activation energy for biphenyl decomposition being approximately 64 ± 2 kcal/mol.

The presence of the 4-propyl group also influences the thermal properties. In related liquid crystalline structures, such as 4,4'-dialkyl-1,1':4',1''-terphenyls, terminal alkyl chains are known to affect the melting point and other mesomorphic properties. rsc.org While longer alkyl chains can sometimes lead to higher degradation temperatures in certain polymeric systems, in the context of smaller liquid crystal molecules, they primarily serve to modulate the mesophase behavior and solubility. The propyl group in 1,1'-Biphenyl, 2-fluoro-4-propyl- is expected to contribute to a lower melting point compared to unsubstituted biphenyl, which is advantageous for processing and application in liquid crystal mixtures.

The degradation of 1,1'-Biphenyl, 2-fluoro-4-propyl- under excessive thermal stress would likely proceed through the cleavage of the weakest bonds in the molecule. The C-C bond of the propyl group and the C-C bond between the two phenyl rings are potential sites for initial bond scission. The C-F bond, being the strongest, is expected to be the most resistant to thermal cleavage. The degradation pathways would likely lead to the formation of smaller volatile fragments and potentially higher molecular weight, cross-linked products.

To provide a more concrete, albeit comparative, understanding, the thermal data for a related commercially available compound, 2-Fluorobiphenyl (B19388), can be considered.

Table 1: Thermal Properties of 2-Fluorobiphenyl

| Property | Value |

| Melting Point | 71 - 74 °C |

| Boiling Point | 248 °C |

| Flash Point | >110 °C |

This interactive table provides a summary of the key thermal data for 2-Fluorobiphenyl, a structurally related compound. The data is sourced from commercially available safety data sheets.

The data for 2-Fluorobiphenyl suggests a reasonable thermal window for many material applications. The addition of a 4-propyl group to this structure, creating 1,1'-Biphenyl, 2-fluoro-4-propyl-, would be expected to alter these values, likely increasing the boiling point and potentially affecting the melting point and flash point. However, the fundamental stability conferred by the fluorinated biphenyl core is expected to be retained.

Q & A

Q. How to design experiments for assessing genotoxicity in biphenyl derivatives?

- Methodological Answer : Use Ames test (OECD 471) with TA98 and TA100 strains ± metabolic activation. For in vitro follow-up, the micronucleus assay (OECD 487) with human lymphocytes is recommended. Reference EPA’s biphenyl assessment framework for dose-response modeling .

Key Data Contradictions & Gaps

- Synthesis Yield Variability : Discrepancies in coupling reactions (40–85% yields) suggest solvent purity and catalyst batch effects .

- Environmental Persistence : Conflicting BCF data necessitates standardized testing for 2-fluoro-4-propyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products